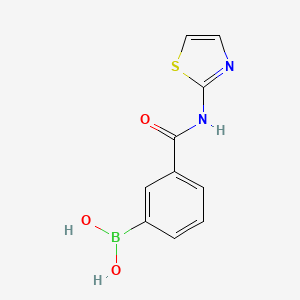

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BN2O3S/c14-9(13-10-12-4-5-17-10)7-2-1-3-8(6-7)11(15)16/h1-6,15-16H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXREXRVDUFDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=NC=CS2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657269 | |

| Record name | {3-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-34-9 | |

| Record name | B-[3-[(2-Thiazolylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid typically involves:

- Construction of the thiazolylcarbamoyl moiety through reactions of aminothiazoles or thioamide derivatives with appropriate phenyl precursors.

- Introduction of the boronic acid group onto the phenyl ring, often via metalation or transition-metal-catalyzed borylation.

- Purification and isolation of the boronic acid derivative.

This compound’s preparation is often embedded in broader synthetic routes for thiazole derivatives or phenylboronic acid functionalized molecules.

Synthesis of Thiazolylcarbamoyl Precursors

A key step is the formation of the thiazol-2-ylcarbamoyl group attached to the phenyl ring:

Reaction of aminothiazoles with phenyl chloroformate: Aminothiazole intermediates react with phenyl chloroformate in the presence of pyridine to form carbamate derivatives, which can be further manipulated to form the thiazolylcarbamoyl moiety.

Cyclocondensation with thioamides: α-Bromoacetyl phenyl derivatives undergo cyclocondensation with thioamides or thiocarbamides to yield thiazole rings attached to phenyl groups, as demonstrated in the synthesis of substituted thiazole derivatives.

Alternative amidation routes: Reaction of thionicotinamide derivatives with suitable aryl halides or sulfonyl chlorides under basic conditions can yield thiazolylcarbamoyl compounds.

Introduction of the Boronic Acid Group

The phenylboronic acid moiety is introduced by several well-established methods:

| Method | Description | Key Reagents | Notes |

|---|---|---|---|

| Grignard Reaction with Trimethyl Borate | Phenylmagnesium bromide reacts with trimethyl borate to form boronate esters, hydrolyzed to boronic acid | Phenylmagnesium bromide, B(OMe)3, H2O | Common and classical method for phenylboronic acid synthesis |

| Transition Metal-Catalyzed Borylation | Aryl halides or triflates undergo catalytic borylation with diboron reagents | Pd or Ni catalysts, diboronyl reagents | Allows direct borylation of aryl halides, suitable for functionalized phenyl rings |

| Lithium-Halogen Exchange and Boronation | Lithiation of aryl bromides followed by reaction with boron electrophiles | n-BuLi or similar, boron electrophiles | Used for preparing sulfonyl chlorides and related boronic acids |

In the context of this compound, the boronic acid group is typically introduced on a pre-formed phenyl ring bearing the thiazolylcarbamoyl substituent or vice versa.

Representative Synthetic Route Example

A plausible synthetic route combining above strategies is:

Synthesis of 3-aminophenylboronic acid: Starting from 3-bromophenylboronic acid or 3-nitrophenylboronic acid, reduction or substitution yields 3-aminophenylboronic acid.

Formation of the thiazolylcarbamoyl group: The 3-aminophenylboronic acid is reacted with thiazol-2-yl isocyanate or phenyl chloroformate-activated thiazole derivatives to form the carbamoyl linkage.

Purification: The final product is purified by preparative HPLC or recrystallization.

This approach is supported by the methods described in patent WO2007137962A1 and related literature, where aminothiazoles react with phenyl chloroformates and subsequent functionalization yields the target compounds.

Microwave-Assisted and Catalytic Methods

Recent advances include:

Microwave-assisted CuSO4-catalyzed synthesis: Using copper sulfate and phenylboronic acid as catalysts in aqueous/isopropanol solvent under microwave irradiation accelerates the formation of related phenyl-thiazole derivatives, potentially adaptable for this compound.

Boronic acid protection and deprotection: Use of neopentyl boronate esters as protected intermediates, which after coupling and purification are deprotected to yield boronic acid functionality.

Summary Table of Key Preparation Methods

Research Findings and Notes

The formation of the thiazolylcarbamoyl group is often the rate-limiting step and requires careful control of reaction conditions such as temperature and solvent.

Boronic acid groups are sensitive to hydrolysis and oxidation; hence, protection strategies (e.g., boronate esters) are employed during multi-step syntheses.

Microwave-assisted protocols significantly reduce reaction times and improve yields for related compounds.

The purity and identity of the final product are typically confirmed by NMR (1H, 13C), mass spectrometry, and HPLC analysis.

Chemical Reactions Analysis

Types of Reactions

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl halides to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The thiazole ring can undergo reduction under specific conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Reduced Thiazole Derivatives: Formed through reduction reactions.

Scientific Research Applications

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid primarily involves the boronic acid group’s ability to form reversible covalent bonds with diols and other nucleophiles . This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of enzymes, particularly serine proteases . The thiazole ring also contributes to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Positional Isomers: Para vs. Meta Substitution

The para-substituted isomer , (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid (CAS: 850568-26-2), differs only in the position of the thiazolylcarbamoyl group. Positional isomerism can significantly alter electronic and steric properties:

Table 1: Structural and Electronic Comparison of Isomers

| Property | (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic Acid | (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic Acid |

|---|---|---|

| Substitution Position | Meta | Para |

| Molecular Weight | 256.07 g/mol | 256.07 g/mol |

| Predicted LogP (Lipophilicity) | ~1.8 | ~1.7 |

| Potential Applications | Enzyme inhibition, drug synthesis | Materials science, fluorescence sensing |

Carbamoyl Group Modifications

Compounds like (3-(Dimethylcarbamoyl)phenyl)boronic acid (CAS: 373384-14-6) and (3-(Methylcarbamoyl)phenyl)boronic acid (CAS: 832695-88-2) replace the thiazole ring with alkylcarbamoyl groups (). Key differences include:

- Electronic Effects : Thiazole’s electron-withdrawing nature may enhance electrophilicity at the boron center compared to alkylcarbamoyl groups.

- Biological Activity: Thiazole derivatives often exhibit superior enzyme inhibitory activity. For example, triazole-substituted boronic acids (e.g., MB076) show Ki values in the nanomolar range against β-lactamases, attributed to heterocycle-driven interactions ().

Heterocyclic Boronic Acids with Varied Ring Systems

Thiophene-Based Analogues

[5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid (CAS: 26076-46-0) replaces thiazole with thiophene.

Triazole-Substituted Derivatives

Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid ) exhibit improved MIC values (e.g., 2–8 µg/mL against β-lactamase-producing pathogens) compared to phenyl-substituted analogues (). The thiazole group in the target compound may offer similar or enhanced activity due to sulfur’s hydrogen-bonding capacity.

Enzyme Inhibition

- β-Lactamase Inhibition : Thiazole-containing boronic acids exhibit Ki values < 1 µM, outperforming APBA (Ki ~10 µM) in blocking enzyme activity ().

- Histone Deacetylase (HDAC) Inhibition: Methoxyethylphenoxy-substituted boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal HDACs at 1 µM, suggesting thiazole derivatives could be optimized for similar efficacy ().

Biological Activity

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications in various therapeutic contexts.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic makes it particularly valuable in enzyme inhibition studies and organic synthesis. The thiazole ring contributes to the compound's biological activity, as thiazole derivatives are recognized for their diverse pharmacological effects, including antimicrobial, antifungal, antiviral, and antitumor activities .

Enzyme Inhibition

This compound primarily acts as an enzyme inhibitor. Its boronic acid group allows it to form covalent bonds with serine residues in the active sites of serine proteases, effectively inhibiting their activity. This interaction is crucial for studying the mechanisms of these enzymes and developing potential therapeutic inhibitors .

Cellular Effects

The compound influences various cellular processes by modulating signaling pathways and gene expression. Notably, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter gene expression profiles by interacting with transcription factors .

Antitumor Activity

Research indicates that this compound exhibits potent antitumor effects. A series of structure-activity relationship (SAR) studies have demonstrated that modifications to the thiazole and phenyl rings can significantly enhance its inhibitory potency against cancer cell lines. For example, replacing certain functional groups has been shown to increase its effectiveness by up to 440 times in specific assays .

Anti-inflammatory Properties

The compound also displays strong anti-inflammatory activity. It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Studies have shown that certain derivatives of thiazole-boronic acids can effectively reduce inflammation in animal models by inhibiting prostaglandin synthesis .

Case Studies

- In Vitro Studies : In a study examining the effects of various boronic acids on tobacco cells, this compound was found to disrupt cellular structures significantly when applied at specific concentrations. The degree of disruption correlated with the binding strength of the boronic acid used, showcasing its potential as a tool for studying cellular responses to boron compounds .

- Animal Models : In animal studies, varying dosages of this compound demonstrated a dose-dependent effect on liver toxicity and inflammation reduction. Lower doses exhibited minimal toxicity while effectively modulating biochemical pathways related to inflammation and cancer progression .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility and stability under physiological conditions. This stability allows for prolonged effects on cellular functions without significant degradation over time, making it a promising candidate for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling between a thiazole-2-carboxamide-substituted aryl halide and a boronic acid/ester. Key steps include:

- Substrate Preparation : Ensure aryl halide (e.g., bromo or iodo derivative) is activated for palladium catalysis.

- Catalytic System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃) in solvents like 1,2-dimethoxyethane/water under inert conditions .

- Optimization : Adjust temperature (reflux vs. room temperature) and stoichiometry to minimize side reactions (e.g., protodeboronation). Evidence shows yields improve with precise control of anhydrous conditions and catalyst loading .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify boronic acid protons (~7-8 ppm) and thiazole carbamoyl linkages .

- Mass Spectrometry : High-resolution LC-MS/MS to confirm molecular ion peaks and detect impurities (e.g., deboronated byproducts) .

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/B ratios .

Q. What are the key reactivity patterns of this boronic acid in cross-coupling reactions?

- Methodological Answer : The compound participates in:

- Suzuki-Miyaura Coupling : Forms C-C bonds with aryl halides, critical for constructing biaryl systems in drug discovery.

- Chan-Lam Coupling : Copper-mediated C-N bond formation with amines, useful for functionalizing heterocycles .

- pH Sensitivity : Boronic acid reactivity is pH-dependent; use buffered conditions (pH 7-9) to stabilize the tetrahedral boronate intermediate .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and catalytic behavior of this compound?

- Methodological Answer :

- DFT Setup : Employ hybrid functionals (e.g., B3LYP) with exact exchange corrections to model boron’s electron-deficient center and thiazole’s π-conjugation .

- Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites, guiding catalyst design for asymmetric synthesis .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous/organic reaction environments .

Q. How to resolve contradictions in catalytic efficiency data across different studies?

- Methodological Answer :

- Variable Control : Standardize catalyst loading, solvent purity, and oxygen exclusion (boronic acids oxidize readily) .

- Impurity Profiling : Use LC-MS/MS to quantify trace deboronated or dimerized byproducts that may inhibit catalysis .

- Kinetic Studies : Compare turnover frequencies (TOF) under identical conditions to isolate substrate-specific effects .

Q. What strategies optimize the compound’s stability in biological assays?

- Methodological Answer :

- Protection Strategies : Convert to pinacol esters to prevent hydrolysis; regenerate active boronic acid in situ via mild acid treatment .

- Buffer Compatibility : Avoid high-pH buffers (>9) that promote degradation; use HEPES or phosphate buffers (pH 7.4) .

- Lyophilization : Stabilize the compound by freeze-drying under inert gas to prevent oxidation .

Q. How to design structure-activity relationship (SAR) studies targeting thiazole-boronic acid hybrids?

- Methodological Answer :

- Substituent Variation : Modify thiazole (e.g., 4-methyl vs. 5-nitro) and phenylboronic acid (e.g., meta vs. para substitution) to assess electronic/steric effects .

- Biological Testing : Screen analogs for enzyme inhibition (e.g., proteasome or β-lactamase targets) using fluorescence-based assays .

- Crystallography : Co-crystallize with target proteins (e.g., SARS-CoV-2 Mpro) to visualize boron-heterocycle interactions .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Methodological Answer :

- LC-MS/MS Validation : Follow ICH Q2(R1) guidelines for sensitivity (LOD < 0.1 ppm), linearity (R² > 0.99), and recovery (90-110%) .

- Column Selection : Use hydrophilic interaction liquid chromatography (HILIC) to resolve polar boronic acid derivatives .

- Internal Standards : Deuterated analogs (e.g., d₆-phenylboronic acid) improve quantification accuracy in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.